molecular formula C10H10BrN3 B1373294 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine CAS No. 1150164-92-3

5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine

Cat. No.: B1373294
CAS No.: 1150164-92-3
M. Wt: 252.11 g/mol
InChI Key: KQPQXODEGMMZQU-UHFFFAOYSA-N
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Description

5-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine is a heterocyclic compound with the molecular formula C10H10BrN3. It is characterized by a pyridine ring substituted with a bromine atom at the 5-position and a pyrazole ring at the 2-position, which is further substituted with two methyl groups at the 3 and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine typically involves the reaction of 5-bromo-2-chloropyridine with 3,5-dimethylpyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole and pyridine rings can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine: Similar structure but with a pyrimidine ring instead of pyridine.

    3,5-Dimethylpyrazole: Lacks the pyridine ring and bromine substitution.

    5-Bromo-2-(1H-imidazol-1-yl)pyridine: Contains an imidazole ring instead of a pyrazole ring.

Uniqueness

5-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine is unique due to the combination of its bromine-substituted pyridine ring and the dimethyl-substituted pyrazole ring. This structure imparts specific electronic and steric properties, making it a versatile building block for various chemical syntheses and applications .

Properties

IUPAC Name

5-bromo-2-(3,5-dimethylpyrazol-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3/c1-7-5-8(2)14(13-7)10-4-3-9(11)6-12-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPQXODEGMMZQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674999
Record name 5-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150164-92-3
Record name Pyridine, 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150164-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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